(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMXZBQTFWKZLJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with enantiomerically pure amino acids, such as (S)-alanine or (S)-serine, to ensure retention of the desired (S)-configuration. For example, (S)-alanine can be methylated at the amine group using methyl iodide in the presence of a base like potassium carbonate, yielding (S)-2-(methylamino)propanoic acid. Subsequent protection of the carboxylic acid as a methyl or ethyl ester prevents unwanted side reactions during later stages.
Key Reaction:
Acyl Chloride Formation and Amide Coupling
The esterified intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive species is then coupled with 3-chloro-benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.
Example Protocol:
-
Acyl Chloride Synthesis :
Methyl (S)-2-(methylamino)propanoate (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in DCM at 0°C for 2 hours. Excess reagents are removed under reduced pressure. -
Amide Bond Formation :
The crude acyl chloride is dissolved in THF, and 3-chloro-benzylamine (1.1 equiv) is added dropwise with TEA (2.0 equiv). The mixture is stirred at room temperature for 12 hours. -
Workup :
The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (Yield: 78–85%).
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors are employed for exothermic steps such as acyl chloride formation. This method minimizes thermal degradation and improves reaction consistency. For instance, a patent by describes a flow system where residence time and temperature are tightly controlled, achieving >95% conversion with minimal racemization.
Crystallization-Based Purification
Industrial processes prioritize crystallization over chromatography for cost efficiency. The final amide is often recrystallized from ether or ethanol/water mixtures to enantiomeric excess (ee) >99%.
Alternative Routes via Reductive Amination
Ketone Intermediate Preparation
An alternative approach involves synthesizing a ketone precursor, 3-chloro-N-methylbenzylamine, which undergoes reductive amination with pyruvic acid derivatives. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the (S)-enantiomer when catalyzed by chiral ligands.
Reaction Scheme:
Analytical Validation and Quality Control
Chiral HPLC Analysis
Enantiomeric purity is verified using chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times for the (S)- and (R)-enantiomers are typically separated by >2 minutes, ensuring accurate ee determination.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 2.85 (q, 1H, J = 7.0 Hz, CH), 1.35 (d, 3H, J = 7.0 Hz, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantages |
|---|---|---|---|
| Acyl Chloride Coupling | 78–85 | >99 | High stereochemical fidelity |
| Reductive Amination | 65–72 | 95–98 | Fewer steps, scalable |
| Continuous Flow Synthesis | 90–95 | >99 | Ideal for industrial production |
Challenges and Mitigation Strategies
Racemization During Acyl Chloride Formation
Exposure to high temperatures or acidic conditions can lead to racemization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide may exhibit anticonvulsant properties. Compounds with similar structures have shown efficacy in seizure models, suggesting that this compound could be a candidate for developing new anticonvulsants.
- Case Study : In animal studies, derivatives of related compounds demonstrated significant protective effects against seizures in models like the maximal electroshock seizure test .
Neurotransmitter Interaction
Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neuronal activity. This interaction could lead to applications in treating neurological disorders.
- Research Insight : Binding affinity studies are ongoing to determine its specific interactions with various receptor types .
Comparative Analysis with Related Compounds
Understanding this compound's position within a broader class of compounds can highlight its unique properties:
| Compound Name | Structural Feature | Potential Activity |
|---|---|---|
| This compound | Chloro substituent on benzene | Antidepressant properties |
| (S)-2-Amino-N-(4-chlorobenzyl)-N-methyl-propionamide | Different chloro position | Varying receptor interaction |
| (S)-2-Amino-N-benzyl-N-methyl-propionamide | No chloro substituent | Altered antimicrobial activity |
| (S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamide | Isopropyl instead of methyl | Potentially different metabolism |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Chloro vs.
- Nitro Group : The 3-nitro analog (C₁₁H₁₅N₃O₃) introduces strong electron-withdrawing effects, which may stabilize negative charges or participate in hydrogen bonding, relevant to enzyme inhibition or coordination chemistry .
- Methoxy Group : The 4-methoxy analog’s ether oxygen improves solubility in polar solvents, though its discontinued status limits practical use .
Biological Activity
(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a chiral compound notable for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15ClN2O
- Molecular Weight : Approximately 212.68 g/mol
- Functional Groups : The compound features an amino group, a propionamide backbone, and a chlorobenzyl moiety, contributing to its unique biological properties.
Biological Activity Overview
Preliminary studies have suggested that this compound exhibits several promising biological activities:
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-N-(2-chloro-benzyl)-propionamide | C11H15ClN2O | Different chloro position; potential for altered activity |
| (S)-2-Amino-N-(4-chloro-benzyl)-propionamide | C11H15ClN2O | Another positional isomer; variations in receptor interactions |
| N-benzyltryptophanamide | C13H14N2O | Larger structure; more complex interactions due to indole ring |
This table illustrates how variations in the chloro position and additional functional groups can influence the biological activity of related compounds.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of Xanthomonas species at concentrations as low as 47.6 mg/L . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Antitumor Mechanisms
In vitro studies have demonstrated that certain analogs induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment with compounds structurally similar to this compound resulted in increased levels of cleaved caspases 8 and 9, indicative of apoptotic signaling .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented extensively. For instance, N'-benzyl 2-amino acetamides have shown efficacy in maximal electroshock seizure models with ED50 values comparable to established anticonvulsants like phenobarbital . This suggests that this compound may also possess similar properties warranting further investigation.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
